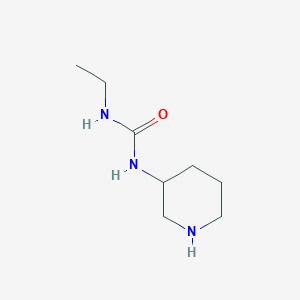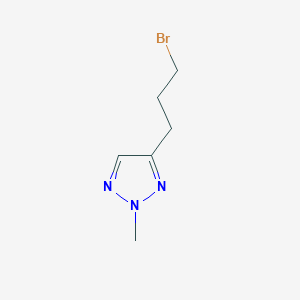![molecular formula C9H17ClO B13199394 2-[2-(Chloromethyl)butyl]oxolane](/img/structure/B13199394.png)
2-[2-(Chloromethyl)butyl]oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Chloromethyl)butyl]oxolane is an organic compound with the molecular formula C9H17ClO It is a member of the oxolane family, which are cyclic ethers containing a five-membered ring with one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Chloromethyl)butyl]oxolane typically involves the reaction of 2-butyl-2-(chloromethyl)oxirane with a suitable nucleophile under controlled conditions. One common method is the ring-opening reaction of the oxirane with a nucleophile such as a halide ion, which leads to the formation of the oxolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow process. This involves the use of a fixed-bed reactor where the reactants are passed over a catalyst bed at elevated temperatures and pressures. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(Chloromethyl)butyl]oxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia. These reactions are typically carried out in polar solvents such as water or alcohols at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.
Major Products Formed
Substitution Reactions: Products include 2-[2-(hydroxymethyl)butyl]oxolane, 2-[2-(alkoxymethyl)butyl]oxolane, and 2-[2-(aminomethyl)butyl]oxolane.
Oxidation Reactions: Products include 2-[2-(formyl)butyl]oxolane and 2-[2-(carboxyl)butyl]oxolane.
Reduction Reactions: The major product is 2-[2-(methyl)butyl]oxolane.
Aplicaciones Científicas De Investigación
2-[2-(Chloromethyl)butyl]oxolane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[2-(Chloromethyl)butyl]oxolane involves its interaction with nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The oxolane ring provides stability to the molecule and influences its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-(Hydroxymethyl)butyl]oxolane
- 2-[2-(Methoxymethyl)butyl]oxolane
- 2-[2-(Aminomethyl)butyl]oxolane
Uniqueness
2-[2-(Chloromethyl)butyl]oxolane is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its analogs
Propiedades
Fórmula molecular |
C9H17ClO |
|---|---|
Peso molecular |
176.68 g/mol |
Nombre IUPAC |
2-[2-(chloromethyl)butyl]oxolane |
InChI |
InChI=1S/C9H17ClO/c1-2-8(7-10)6-9-4-3-5-11-9/h8-9H,2-7H2,1H3 |
Clave InChI |
OXBBISFBKVHAMC-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC1CCCO1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


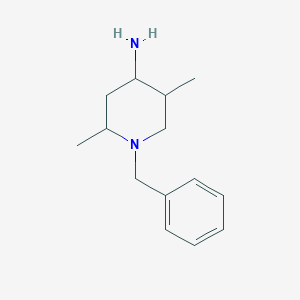
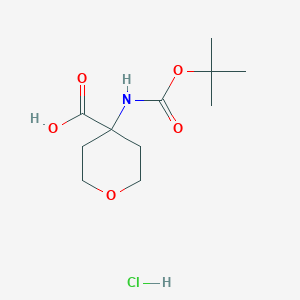
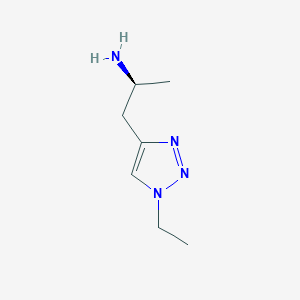

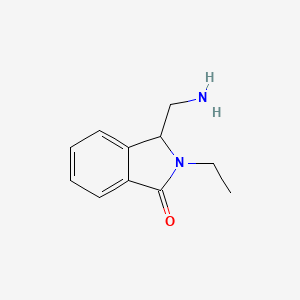
![(2-(8-Azabicyclo[3.2.1]octan-3-YL)ethyl)dimethylamine](/img/structure/B13199340.png)
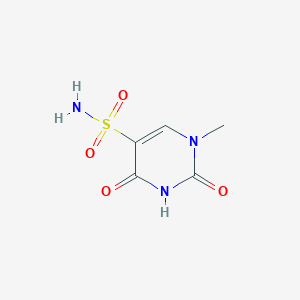
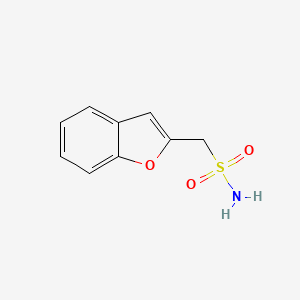
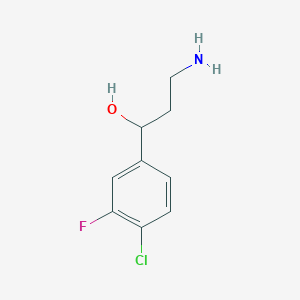
![1-{2,6-Diazaspiro[3.4]octan-2-yl}-2-methylpropan-1-one](/img/structure/B13199397.png)
![2-[(3,5-Dichlorophenyl)sulfanyl]acetaldehyde](/img/structure/B13199398.png)

